molecular formula C11H21NO B7483993 N-(4-methylcyclohexyl)butanamide

N-(4-methylcyclohexyl)butanamide

Cat. No.: B7483993
M. Wt: 183.29 g/mol
InChI Key: SEZKJJSBWCFUEQ-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a 4-methylcyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylcyclohexyl)butanamide typically involves the reaction of 4-methylcyclohexylamine with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylcyclohexylamine+butanoyl chlorideThis compound+HCl\text{4-methylcyclohexylamine} + \text{butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylcyclohexylamine+butanoyl chloride→this compound+HCl

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylcyclohexyl)butanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of dilute acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles, such as alkyl halides, under basic conditions.

Major Products Formed:

    Hydrolysis: 4-methylcyclohexylamine and butanoic acid.

    Reduction: 4-methylcyclohexylamine.

    Substitution: Depending on the nucleophile, various substituted amides can be formed.

Scientific Research Applications

N-(4-methylcyclohexyl)butanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclohexylbutanamide
  • N-(4-methylphenyl)butanamide
  • N-(4-methylbenzyl)butanamide

Comparison: N-(4-methylcyclohexyl)butanamide is unique due to the presence of the 4-methylcyclohexyl ring, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

N-(4-methylcyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-3-4-11(13)12-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZKJJSBWCFUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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